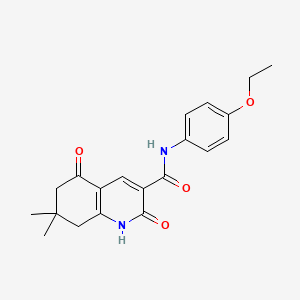![molecular formula C21H22F3N3 B4535217 2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole](/img/structure/B4535217.png)
2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole
Overview
Description
2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in pharmaceutical research .
Preparation Methods
The synthesis of 2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole involves several steps. One common method includes the reaction of 2-methylindole with a suitable piperazine derivative in the presence of a trifluoromethylating agent . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of various biological pathways . The compound can interact with receptors, enzymes, and other proteins, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties . Similar compounds include:
3-methyl-1-(4-(trifluoromethyl)phenyl)indole: Lacks the piperazine moiety, resulting in different biological activity.
2-methyl-4-(trifluoromethyl)phenylindole: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological effects.
Properties
IUPAC Name |
2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3/c1-15-19(18-7-2-3-8-20(18)25-15)14-26-9-11-27(12-10-26)17-6-4-5-16(13-17)21(22,23)24/h2-8,13,25H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGOIGYHPBDMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B4535136.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B4535138.png)

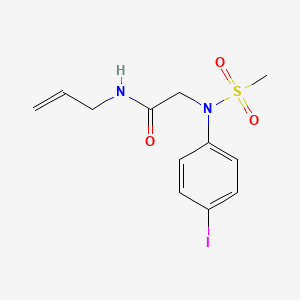
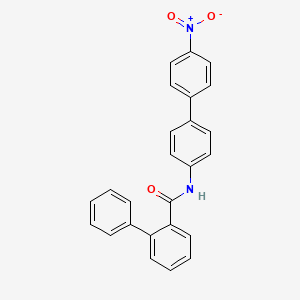
![N~1~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE](/img/structure/B4535163.png)
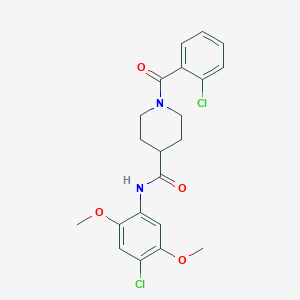
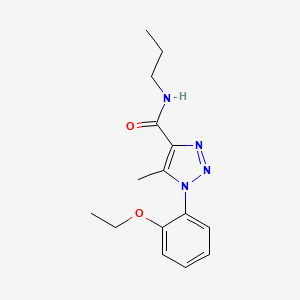
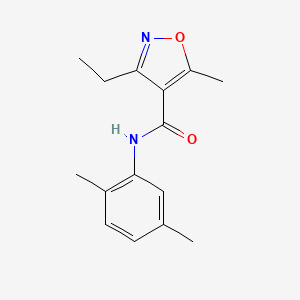
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B4535198.png)
![4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE](/img/structure/B4535208.png)
![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B4535214.png)
![(4-chlorophenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4535216.png)
